molecular formula C9H6BrN3O2 B1393496 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid CAS No. 1216590-39-4

5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid

Cat. No. B1393496
CAS RN: 1216590-39-4
M. Wt: 268.07 g/mol
InChI Key: ODZSAFFOSHUWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid is a chemical compound with the molecular formula C9H6BrN3O2 . It has a molecular weight of 268.07 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid consists of a nicotinic acid molecule that is substituted with a bromine atom at the 5th position and an imidazole ring at the 2nd position . The average mass of the molecule is 268.067 Da .


Physical And Chemical Properties Analysis

5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid is a solid compound . It has a molecular weight of 268.07 g/mol and a molecular formula of C9H6BrN3O2.

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been reported to show antibacterial activity . For instance, N-(4-substituted phenyl)-2-(2-(2-(2-hydroxyphenyl)-4, 5-diphenyl-1H-imidazol-1-yl) acetyl) hydrazine carbothioamide was synthesized and evaluated against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus .

Antimycobacterial Activity

Imidazole derivatives also exhibit antimycobacterial properties . This suggests that “5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid” could potentially be used in the development of new drugs for treating mycobacterial infections.

Anti-inflammatory Activity

Imidazole derivatives have been found to possess anti-inflammatory properties . This could make “5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid” a potential candidate for the development of new anti-inflammatory drugs.

Antitumor Activity

Imidazole derivatives have shown antitumor activity . This suggests that “5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid” could potentially be used in cancer treatment.

Antidiabetic Activity

Imidazole derivatives have been reported to exhibit antidiabetic properties . This could make “5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid” a potential candidate for the development of new antidiabetic drugs.

Antiallergic Activity

Imidazole derivatives have been found to possess antiallergic properties . This suggests that “5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid” could potentially be used in the treatment of allergies.

properties

IUPAC Name

5-bromo-2-imidazol-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-6-3-7(9(14)15)8(12-4-6)13-2-1-11-5-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZSAFFOSHUWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid
Reactant of Route 2
5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.